Butyl acrylate

Catalog No.
S604908
CAS No.
141-32-2
M.F
CH2=CHCOOC4H9
C7H12O2
C7H12O2
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl acrylate

CAS Number

141-32-2

Product Name

Butyl acrylate

IUPAC Name

butyl prop-2-enoate

Molecular Formula

CH2=CHCOOC4H9
C7H12O2
C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-3-5-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3

InChI Key

CQEYYJKEWSMYFG-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
Sol in ethanol, ethyl ether, acetone; slightly soluble in carbon tetrachloride
0.14 g/100 mL water at 20 °C; 9.12 g/100 mL at 40 °C
In water, 2,000 mg/L 23 °C
Solubility in water, g/100ml: 0.14
0.1%

Synonyms

acrylic acid butyl ester, butyl acrylate, butyl-(2,3-14C)-acrylate, n-butyl acrylate

Canonical SMILES

CCCCOC(=O)C=C

Polymers and Resins:

  • Butyl acrylate is a monomer, a small molecule that can be linked together to form polymers. These polymers are used in various research applications, including:
    • Drug delivery: Researchers are exploring the use of butyl acrylate-based polymers to deliver drugs to specific cells or tissues [].
    • Biocompatible materials: Butyl acrylate can be incorporated into materials designed to interact with living tissues without causing harm. These materials are being investigated for applications such as tissue engineering and regenerative medicine [].

Immobilization of biomolecules:

  • Butyl acrylate can be used to create supports for the immobilization of biomolecules, such as enzymes and proteins. Immobilization refers to attaching a biomolecule to a solid surface while maintaining its activity. This technique is valuable in various research settings, including:
    • Biosensors: Immobilized enzymes can be used to develop biosensors for detecting specific chemicals or biological molecules [].
    • Biocatalysis: Immobilized enzymes can be used as catalysts in biocatalysis reactions, which are chemical reactions driven by enzymes.

Butyl acrylate is an organic compound with the chemical formula C₄H₉O₂CCH=CH₂. It appears as a clear, colorless liquid with a characteristic fruity odor and is classified as the butyl ester of acrylic acid. This compound is primarily used as a precursor for poly(butyl acrylate) and is integral in the production of various copolymers. Due to its properties, butyl acrylate finds extensive applications in paints, coatings, adhesives, sealants, textiles, plastics, and caulks .

Butyl acrylate is a flammable liquid (flash point: 45 °C) and can irritate the skin, eyes, and respiratory system upon exposure [].

  • Toxicity: BA exhibits moderate acute toxicity with an oral LD50 (lethal dose for 50% of test subjects) of 2 g/kg in rats []. Chronic exposure concerns include potential neurotoxicity and developmental toxicity, requiring proper handling procedures [].
  • Flammability: BA vapors can form explosive mixtures with air. Proper ventilation and handling practices are crucial to minimize fire hazards [].

Butyl acrylate readily undergoes polymerization reactions. The compound can react exothermically with strong acids and oxidizing agents, generating heat and potentially leading to hazardous situations. It also reacts with hydroxyl radicals in the atmosphere, which contributes to its degradation; the half-life for this reaction is approximately 1.2 days. Hydrolysis of butyl acrylate is notably slow, with a calculated half-life of about 1100 days at neutral pH .

In biological systems, butyl acrylate is metabolized primarily by carboxylesterase enzymes. This metabolism results in the formation of acrylic acid and butanol. The compound has low acute toxicity, with an LD₅₀ value in rats reported at 3143 mg/kg. Exposure can occur through inhalation, skin contact, or ingestion, leading to symptoms such as irritation of the eyes and respiratory system, dermatitis, and gastrointestinal distress .

Unique FeaturesEthyl AcrylateC₄H₈O₂Adhesives, coatingsLower boiling point than butyl acrylateMethyl AcrylateC₄H₆O₂Paints, adhesivesMore volatile; lower molecular weightPropyl AcrylateC₅H₁₀O₂Coatings, sealantsHigher viscosity compared to butyl

Butyl acrylate stands out due to its optimal balance between volatility and reactivity, making it particularly suitable for applications requiring durable yet flexible materials .

Research indicates that butyl acrylate interacts with various biological systems primarily through metabolic pathways involving carboxylesterases. Its reactivity profile suggests that it can engage in significant chemical interactions under specific conditions. Interaction studies have shown that it can form adducts with glutathione during detoxification processes, which are crucial for reducing its potential toxicity .

Physical Description

Butyl acrylate appears as a clear colorless liquid with a sharp characteristic odor. Very slightly soluble in water and somewhat less dense than water. Hence forms surface slick on water. Flash point 105°F. Density 7.5 lb / gal. Used for making paints, coatings, caulks, sealants, adhesives.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a strong, fruity odor.
Clear, colorless liquid with a strong, fruity odor. [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization.]

Color/Form

Colorless liquid
Water-white monomer
Clear, colorless liquid [Note: Highly reactive; may contain an inhibitor to prevent spontaneous polymerization].

XLogP3

2.4

Boiling Point

295 to 298 °F at 760 mm Hg (NTP, 1992)
145.0 °C
145 °C
145-149 °C
293°F

Flash Point

120 °F (NTP, 1992)
84 °F (29 °C) (closed cup)
48.9 °C, open cup
36 °C c.c.
103°F

Vapor Density

4.42 (NTP, 1992) (Relative to Air)
4.42 (Air = 1)
Relative vapor density (air = 1): 4.42
4.42

Density

0.899 at 68 °F (USCG, 1999)
0.8898 g/cu cm at 20 °C
Relative density (water = 1): 0.90
0.89

LogP

2.36 (LogP)
log Kow = 2.36
2.38

Odor

Sharp, fragrant
Sharp, biting characteristic odor
Strong, fruity odo

Melting Point

-84.3 °F (NTP, 1992)
-64.6 °C
-64 °C
-83°F

UNII

705NM8U35V

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

10 mm Hg at 95.9 °F ; 4 mm Hg at 68° F (NTP, 1992)
5.45 mmHg
5.45 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.43
4 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Acrylic acid: 0.009% by wt (max); water: 0.10% by wt (max)
Acrylic acid: 0.009% by wt (max); water: 0.05% by wt (max)

Other CAS

141-32-2
9003-49-0

Wikipedia

Butyl acrylate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene, n-butyl alcohol, carbon monoxide, nickel carbonyl, & hydrochloric acid.
Reaction of acrylic acid or methyl acrylate with butanol.
In ... propylene oxidation process acrolein is first formed by the catalytic oxidation of propylene vapor at high temp in the presence of steam. The acrolein is then oxidized to acrylic acid. ... The acrylic acid is esterified with alcohol to the ... acrylic ester in a separate process. /Acrylic ester monomers/

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Printing ink manufacturing
Rubber product manufacturing
Wholesale and retail trade
2-Propenoic acid, butyl ester: ACTIVE
Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/
... Polymerized esters ... especially methyl, ethyl, and butyl esters, are known under trade names of "lucite", "plexiglas", & "perspex", and are of considerable commercial importance. /Polymeric acrylates are/ are widely used as substitutes for glass and in certain situations are preferred to it since they are almost as transparent as glass but weigh only half as much ... Where high optical accuracy is not required they can also be made into lenses. This organic glass has the property of total internal reflection and can "pipe" light ... Useful for surgical retractors and throat lights.

Analytic Laboratory Methods

Method: OSHA PV2011; Procedure: gas chromatography using a flame ionization detector; Analyte: butyl acrylate; Matrix: air; Detection Limit: 0.25 ppm (1.4 mg/cu m).
THE COMPOSITION OF WASTE GASES FROM ACRYLATE & METHACRYLATE WAS DETERMINED BY GAS CHROMATOGRAPHIC METHOD. SEPARATION OF METHYL ETHER, METHANOL, ACETONE, BUTANOL, BUTYL ACETATE, METHYL ACRYLATE, BUTYL ACRYLATE AND BUTYL METHACRYLATE WAS DONE BY A 2 M LONG COLUMN PACKED WITH CHROMATON N-AW IMPREGNATED WITH 10% DIOCTYL SEBACATE AT 90 °C USING NITROGEN AS THE CARRIER GAS AT FLOW RATE 13 ML/MIN. THE RELATIVE ERROR OF THE DETERMINATION WAS 10%.
Chemical assay is preferably performed by gas-liquid chromatography or by the conventional methods for determination of unsaturation such as bromination or addition of mercaptan, sodium bisulfide, morpholine, or mercuric acetate. /Acrylic acid & derivatives/
RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/
For more Analytic Laboratory Methods (Complete) data for n-Butyl acrylate (6 total), please visit the HSDB record page.

Storage Conditions

Do not store unless stabilized. Before entering a confined space where butyl acrylate may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated, fireproof area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
Separate from any oxidizing materials, peroxides, or other initiators. Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products ... The acrylic esters may be stored in mild or stainless steel, or aluminum. /Acrylic acid and derivatives/

Dates

Modify: 2023-08-15
Mohapatra et al. Mechanically controlled radical polymerization initiated by ultrasound. Nature Chemistry, doi: 10.1038/nchem.2633, published online 24 October 2016

Explore Compound Types